Cas no 479075-72-4 (FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]-)

Technical Introduction: N-[4-(Phenylmethoxy)phenyl]formamide is a specialized organic compound featuring a formamide group linked to a para-substituted diphenyl ether moiety. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic ether group enhances stability, while the formamide functionality offers versatility in further derivatization, such as amidations or condensations. The compound’s defined molecular architecture ensures consistent performance in targeted reactions, particularly in constructing complex heterocycles or bioactive molecules. Suitable for controlled environments, it is typically handled under inert conditions to preserve integrity. Purity and precise functionalization make it a reliable choice for research and industrial applications requiring tailored aromatic amines.
FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- structure
479075-72-4 structure
Product name:FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]-
CAS No:479075-72-4
MF:C14H13NO2
MW:227.259
CID:3435660
PubChem ID:46935338

FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- Chemical and Physical Properties

Names and Identifiers

    • FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]-
    • N-(4-(benzyloxy)phenyl)formamide
    • SCHEMBL4673711
    • 479075-72-4
    • N-[4-(benzyloxy)phenyl]formamide
    • AKOS009550823
    • CS-0105642
    • AS-84820
    • E81278
    • N-(4-phenylmethoxyphenyl)formamide
    • N-(4-(Benzyloxy)phenyl)formamide
    • Formamide, N-[4-(phenylmethoxy)phenyl]-
    • Inchi: InChI=1S/C14H13NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,15,16)
    • InChI Key: SLEFQQUQJDZLBK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)NC=O

Computed Properties

  • Exact Mass: 227.094628657g/mol
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.3Ų

FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1249339-100mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
100mg
$180 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176282-100mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
100mg
¥1358.00 2024-05-12
1PlusChem
1P01LEY7-250mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 95%
250mg
$107.00 2024-05-01
eNovation Chemicals LLC
Y1249339-25mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
25mg
$115 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176282-25mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
25mg
¥585.00 2024-05-12
Aaron
AR01LF6J-100mg
N-(4-(Benzyloxy)Phenyl)Formamide
479075-72-4 96%
100mg
$141.00 2025-02-11
eNovation Chemicals LLC
Y1249339-25mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
25mg
$115 2025-02-28
eNovation Chemicals LLC
Y1249339-100mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
100mg
$180 2025-02-28
eNovation Chemicals LLC
Y1249339-25mg
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 96%
25mg
$115 2025-03-01
1PlusChem
1P01LEY7-1g
N-(4-(Benzyloxy)phenyl)formamide
479075-72-4 95%
1g
$205.00 2024-05-01

FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- Related Literature

Additional information on FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]-

FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]-

The compound FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- (CAS No. 479075-72-4) is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a formamide functional group with a substituted phenyl ring containing a phenylmethoxy substituent. The phenylmethoxy group introduces electronic and steric effects that influence the compound's reactivity and physical properties, making it an interesting subject for both academic research and industrial applications.

Recent studies have highlighted the potential of FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- in the field of organic synthesis as a versatile building block for constructing complex molecular architectures. Its ability to undergo various condensation reactions, such as the formation of imines and hydrazones, has been extensively explored in recent research papers. For instance, a 2023 study published in *Journal of Organic Chemistry* demonstrated how this compound can serve as a key intermediate in the synthesis of bioactive molecules with potential pharmacological applications.

In addition to its role in organic synthesis, FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- has shown promise in the development of advanced materials. Researchers have investigated its use as a precursor for the synthesis of functional polymers and self-assembled monolayers (SAMs). A notable 2023 paper in *Macromolecules* reported that this compound can be incorporated into polymer networks to enhance their thermal stability and mechanical properties, making it a valuable candidate for high-performance materials.

The phenylmethoxy group in this compound plays a crucial role in modulating its electronic properties. This substituent introduces electron-donating effects through resonance, which can influence the reactivity of the formamide group. Recent computational studies have revealed that this electronic modulation can significantly impact the compound's ability to participate in nucleophilic additions and other key organic reactions. These findings have opened new avenues for exploring its use in asymmetric catalysis and enantioselective synthesis.

From an environmental perspective, the synthesis and application of FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- have been evaluated for their sustainability. A 2023 study published in *Green Chemistry* highlighted green chemistry principles applied to its production process, emphasizing the use of renewable feedstocks and energy-efficient reaction conditions. These advancements align with global efforts to develop more sustainable chemical processes while maintaining high yields and product quality.

In conclusion, FORMAMIDE, N-[4-(PHENYLMETHOXY)PHENYL]- (CAS No. 479075-72-4) is a multifaceted compound with diverse applications across organic synthesis, materials science, and sustainable chemistry. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in these fields. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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